2-Chloro-N-(1-hydroxy-3-phenylpropan-2-YL)acetamide
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Overview
Description
2-Chloro-N-(1-hydroxy-3-phenylpropan-2-yl)acetamide is a chemical compound with the molecular formula C11H14ClNO2 It is known for its unique structure, which includes a chloroacetamide group and a hydroxyphenylpropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(1-hydroxy-3-phenylpropan-2-yl)acetamide typically involves the reaction of 2-chloroacetamide with a suitable precursor. One common method is the reaction of 2-chloroacetamide with formaldehyde and a phenylpropanol derivative under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. Quality control measures are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(1-hydroxy-3-phenylpropan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to form amines or other derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
2-Chloro-N-(1-hydroxy-3-phenylpropan-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(1-hydroxy-3-phenylpropan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The chloroacetamide group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or receptors, resulting in various biological effects. The hydroxyphenylpropanol moiety may also contribute to its activity by interacting with other molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(hydroxymethyl)acetamide: A related compound with a similar structure but different functional groups.
N-(1-hydroxy-3-phenyl-propan-2-yl)benzamide: Another compound with a hydroxyphenylpropanol moiety but different substituents.
2-Chloro-N-methyl-N-(2-methyl-1-phenylpropan-2-yl)acetamide: A structurally related compound with different alkyl groups.
Uniqueness
2-Chloro-N-(1-hydroxy-3-phenylpropan-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-N-(1-hydroxy-3-phenylpropan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c12-7-11(15)13-10(8-14)6-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOHWQJCNBTFLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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